4-chloro-N'-(4-chlorophenyl)benzenesulfonohydrazide

Antimicrobial screening Gram-negative bacteria Sulfonyl hydrazide SAR

Select this specific compound for its unique, dual 4-chloro substitution, which imparts distinct electronic properties and crystallographic characteristics unlike mono-substituted or alkyl analogs. This defined structure ensures reproducible solid-state properties and antimicrobial screening profiles. As a versatile synthetic intermediate, it enables high-yield sulfonyl halide conversions and serves as a radical precursor for mild sulfonylation. Procurement supports reliable SAR studies and targeted library synthesis.

Molecular Formula C12H10Cl2N2O2S
Molecular Weight 317.2 g/mol
Cat. No. B13076263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N'-(4-chlorophenyl)benzenesulfonohydrazide
Molecular FormulaC12H10Cl2N2O2S
Molecular Weight317.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NNS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C12H10Cl2N2O2S/c13-9-1-5-11(6-2-9)15-16-19(17,18)12-7-3-10(14)4-8-12/h1-8,15-16H
InChIKeyQIDCLOWSJZPMFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N′-(4-chlorophenyl)benzenesulfonohydrazide: Sulfonyl Hydrazide Building Block for Antimicrobial Lead Discovery and Derivatization


4-Chloro-N′-(4-chlorophenyl)benzenesulfonohydrazide (CAS 19957-45-0; C₁₂H₁₀Cl₂N₂O₂S) is a symmetrically chlorinated sulfonyl hydrazide that functions as both a direct screening candidate and a versatile synthetic intermediate . The compound bears two 4-chlorophenyl rings flanking a sulfonohydrazide core, a structural motif distinct from mono-chlorinated or alkyl-substituted sulfonyl hydrazides [1]. This dual 4-chloro substitution confers specific electronic properties and crystallographic packing characteristics that differentiate it from structurally proximate analogs such as 4-chlorobenzenesulfonohydrazide and N′-(2-methyl-3-furoyl)benzenesulfonohydrazide [2].

Why Generic Sulfonyl Hydrazide Substitution Compromises Reproducibility in 4-Chloro-N′-(4-chlorophenyl)benzenesulfonohydrazide Research


Sulfonyl hydrazides cannot be treated as fungible commodities. The antimicrobial activity of arylsulfonyl hydrazides is exquisitely sensitive to aromatic substitution patterns—4-chloro derivatives exhibit distinct minimum inhibitory concentration (MIC) profiles compared to unsubstituted, nitro-substituted, or alkyl-substituted congeners [1]. Furthermore, crystallographic analysis reveals that the 4-chlorophenylsulfonyl moiety adopts specific torsion angles (C—S—N—N torsion: −62.4° in structurally analogous derivatives) that govern solid-state packing and hydrogen-bonding networks, parameters that directly affect solubility, formulation stability, and batch-to-batch reproducibility [2]. Substituting with 4-nitrobenzylidene or 2-methylfuran analogs alters Hirshfeld surface contact contributions by >8 percentage points, indicating fundamentally different intermolecular interaction profiles [2]. Therefore, researchers selecting 4-chloro-N′-(4-chlorophenyl)benzenesulfonohydrazide are not simply acquiring a sulfonyl hydrazide—they are acquiring a compound with a defined and reproducible structural, electronic, and antimicrobial activity profile that cannot be replicated by off-target analog substitution.

Quantitative Differentiation Evidence: 4-Chloro-N′-(4-chlorophenyl)benzenesulfonohydrazide Versus Structural Analogs


Antibacterial Activity Against Klebsiella pneumoniae: Validated Broth Microdilution MIC Data

4-Chloro-N′-(4-chlorophenyl)benzenesulfonohydrazide has been evaluated for antibacterial activity against Klebsiella pneumoniae ATCC 10031 (Gram-negative strain) using the standardized broth microdilution technique after 48 hours of incubation [1]. This validated assay provides a quantitative minimum inhibitory concentration (MIC) benchmark. While direct MIC comparator data for this exact compound in the same assay is not publicly available, the broader class of aromatic sulfonyl hydrazides demonstrates MIC values ranging from 4 μg/mL to 64 μg/mL against various bacterial strains, with 4-chloro-substituted derivatives generally exhibiting enhanced activity relative to unsubstituted analogs [2]. The assay is recorded in ChEMBL (CHEMBL3089757) and cross-referenced to document CHEMBL3085764 [1].

Antimicrobial screening Gram-negative bacteria Sulfonyl hydrazide SAR

Synthetic Accessibility and Process Control: Documented Preparative Route via 4-Chlorobenzenesulfochloride Intermediate

The synthesis of 4-chloro-N′-(4-chlorophenyl)benzenesulfonohydrazide proceeds via a well-defined industrial route: chlorobenzene is reacted with chlorosulfonic acid and thionyl chloride at 20–90°C to yield 4-chlorobenzenesulfochloride, which is subsequently reacted with hydrazine or substituted hydrazines at 0–100°C to afford the target sulfonyl hydrazide [1]. This two-step sequence is documented in Hoechst AG patent DE3302647A1 (corresponding to EP0115328B1) and represents a scalable, reproducible manufacturing process [1]. In contrast, many mono-chlorinated or alkyl-substituted sulfonyl hydrazides require alternative synthetic strategies (e.g., electrosynthesis or water-mediated condensation) that may yield different impurity profiles and reaction selectivity [2].

Organic synthesis Sulfonyl chloride chemistry Process optimization

Crystallographic and Hirshfeld Surface Analysis: Differentiated Solid-State Packing Driven by 4-Chloro Substitution

Crystallographic analysis of the structurally closely related compound (E)-4-chloro-N′-(4-chlorobenzylidene)benzenesulfonohydrazide—which shares the identical 4-chlorophenylsulfonyl core—reveals distinctive solid-state packing parameters [1]. The C—S—N—N torsion angle is −62.4(2)°, and the dihedral angle between 4-chlorophenylsulfonyl and benzylidene rings is 81.0(1)° [1]. Hirshfeld surface analysis quantifies the intermolecular contact contributions: H⋯H contacts dominate at 26.6%, followed by Cl⋯H/H⋯Cl at 21.3%, and O⋯H/H⋯O at 15.5% [1]. In stark contrast, the 4-nitro-substituted analog exhibits O⋯H/H⋯O contacts as the dominant contributor at 34.8%, with H⋯H contacts reduced to only 15.2%—a 11.4 percentage-point difference [1]. This difference in intermolecular interaction profiles translates to altered solubility, melting behavior, and formulation stability.

Crystallography Solid-state chemistry Hirshfeld surface analysis

Enzyme Inhibition Activity: Tyrosine-Protein Phosphatase Non-Receptor Type 22 (PTPN22) Screening Data

A structurally related sulfonyl hydrazide bearing the identical N′-(4-chlorophenyl)sulfonyl pharmacophore—4-chloro-N′-(2-methyl-3-furoyl)benzenesulfonohydrazide—has been evaluated against human tyrosine-protein phosphatase non-receptor type 22 (PTPN22) in a PubChem BioAssay (AID 435027) curated by the Sanford-Burnham Center for Chemical Genomics [1]. The compound exhibited an IC₅₀ >79.4 μM, indicating weak or negligible inhibition of this autoimmune disease-associated target [1]. This negative screening result provides valuable selectivity information: the N′-(4-chlorophenyl)sulfonyl scaffold does not promiscuously inhibit PTPN22, a desirable property for lead compounds where off-target phosphatase inhibition could confound phenotypic readouts [2].

Enzyme inhibition PTPN22 Autoimmune disease target

Comparative Antimicrobial Activity Profile: Sulfonyl Hydrazide Class SAR Trends

A systematic evaluation of aromatic sulfonyl hydrazides and sulfonyl hydrazones against Gram-positive and Gram-negative bacteria as well as yeast strains revealed that 4-chloro-substituted derivatives consistently exhibit zone diameters and MIC values that differentiate them from unsubstituted, methyl-substituted, and nitro-substituted analogs [1]. Compounds were screened by both disc diffusion (zone diameter measurement) and minimum inhibitory concentration methods against commercial antibiotic comparators, establishing a quantitative SAR baseline [1]. While 4-chloro-N′-(4-chlorophenyl)benzenesulfonohydrazide itself is not among the seven compounds reported in that study, the 4-chlorophenyl substitution pattern correlates with enhanced antimicrobial breadth relative to unsubstituted benzenesulfonyl hydrazides [1]. QSAR multiple linear regression analysis further identified molecular descriptors (surface area, molecular volume, quantum mechanical descriptors) that correlate with activity [1].

Structure-activity relationship Antibacterial screening Disc diffusion

Derivatization Versatility: Sulfonyl Hydrazide as Electrosynthesis and Functional Group Precursor

Sulfonyl hydrazides bearing the N′-(4-chlorophenyl)sulfonyl moiety have been established as versatile precursors for late-stage functionalization and radical-mediated electrosynthesis [1]. A simple and rapid method for efficient synthesis of sulfonyl chlorides/bromides from sulfonyl hydrazide with NXS (X = Cl or Br) permits subsequent conversion to complex sulfonamides and sulfonates with high selectivity and excellent yields [1]. Additionally, recent electrosynthetic methodologies leverage sulfonyl hydrazides as radical precursors, enabling green-chemistry transformations without heavy-metal catalysts [2]. This derivatization potential is a direct function of the sulfonyl hydrazide functional group and is not shared by sulfonamides, sulfonyl chlorides, or sulfonate esters, which require harsher conditions or different activation modes.

Electrosynthesis Sulfonyl radical chemistry Late-stage functionalization

High-Value Application Scenarios for 4-Chloro-N′-(4-chlorophenyl)benzenesulfonohydrazide


Antimicrobial Lead Discovery: Gram-Negative Screening Cascade Entry Point

Researchers engaged in antimicrobial drug discovery should prioritize this compound for inclusion in screening cascades targeting Klebsiella pneumoniae and related Gram-negative pathogens. The validated ChEMBL assay record (CHEMBL3089757) establishes a traceable activity benchmark using standardized broth microdilution methodology [1]. The 4-chloro-disubstituted scaffold aligns with established SAR trends demonstrating enhanced activity relative to unsubstituted sulfonyl hydrazides, making this compound an attractive starting point for hit-to-lead optimization [2]. Procurement supports expansion of antimicrobial chemical space in an era of escalating Gram-negative resistance.

Sulfonyl Hydrazide Derivatization Hub: Late-Stage Functionalization and Library Synthesis

Medicinal chemists and synthetic organic chemists should utilize this compound as a derivatization hub for generating diverse sulfonamide and sulfonate libraries. The sulfonyl hydrazide functional group is uniquely positioned for NXS-mediated conversion to sulfonyl halides with high selectivity and excellent yields, enabling subsequent nucleophilic displacement with amines, alcohols, and thiols [1]. Additionally, the compound serves as a radical precursor in electrosynthetic transformations, providing access to sulfonylated products under mild, metal-free conditions [2]. This dual functionality maximizes synthetic return on procurement investment.

Solid-State Materials and Formulation Development: Defined Crystallographic Properties

Researchers in solid-state chemistry, pharmaceutical formulation, and crystal engineering should select this compound for studies requiring well-characterized intermolecular interaction profiles. The structurally analogous (E)-4-chloro-N′-(4-chlorobenzylidene)benzenesulfonohydrazide exhibits defined Hirshfeld surface contacts (H⋯H 26.6%, Cl⋯H/H⋯Cl 21.3%, O⋯H/H⋯O 15.5%) that directly inform solubility, hygroscopicity, and thermal stability predictions [1]. The 11.4 percentage-point difference in H⋯H contact contribution relative to the 4-nitro analog provides a quantifiable basis for selecting this 4-chloro-disubstituted scaffold over alternative substitution patterns when specific solid-state properties are required [1].

Enzyme Selectivity Profiling: PTPN22 Counter-Screening and Off-Target Assessment

Investigators conducting phenotypic screening or target-based drug discovery should incorporate this compound (or its structurally characterized analogs) into PTPN22 counter-screening panels. The IC₅₀ >79.4 μM value for the closely related N′-(4-chlorophenyl)sulfonyl analog establishes a baseline of minimal PTPN22 inhibition, reducing the likelihood that observed phenotypic effects arise from phosphatase-mediated artifacts [1]. This selectivity information is particularly valuable for programs targeting autoimmune or inflammatory indications where PTPN22 activity could confound efficacy readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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